N6-Benzoyl-8-benzyloxy-2'-deoxyadenosine
Overview
Description
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is a synthetic nucleoside analog. It is primarily used as a reagent in the synthesis of modified nucleosides, which are incorporated into oligomeric DNA. This compound is significant in the field of nucleic acid chemistry due to its role in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine .
Scientific Research Applications
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides, which are essential for studying nucleic acid structure and function.
Biology: Incorporated into DNA to study the effects of specific modifications on DNA replication, transcription, and repair.
Industry: Used in the production of oligonucleotides for research and therapeutic purposes
Mechanism of Action
Target of Action
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine primarily targets the herpes simplex virus, varicella-zoster virus, and Epstein-Barr virus . These viruses are known to cause various diseases in humans, including cold sores, chickenpox, shingles, and mononucleosis, respectively .
Mode of Action
It is known to exhibitantiviral prowess . It is believed to interact with the viral DNA, thereby inhibiting the replication of the virus .
Biochemical Pathways
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is used in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine , which are incorporated into oligomeric DNA . This suggests that it may affect the DNA replication pathway, leading to the inhibition of viral replication .
Result of Action
The primary result of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine’s action is the inhibition of viral replication . By interfering with the viral DNA, it prevents the virus from multiplying, thereby reducing the severity of the infection .
Safety and Hazards
The safety data sheet for a similar compound, “N6-Benzoyl-2’-deoxyadenosine”, suggests that it should be used for research only and not intended for diagnostic or therapeutic use . It should be stored at <-15°C in a well-closed container . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine plays a role in the synthesis of 2’-Deoxy-7,8-dihydro-8-oxoguanosine and 2’-Deoxy-7,8-dihydro-8-oxoadenosine, which are incorporated into oligomeric DNA . This suggests that it interacts with enzymes involved in DNA synthesis.
Cellular Effects
Given its role in the synthesis of modified oligonucleotides , it may influence cellular processes related to DNA replication and repair.
Molecular Mechanism
The molecular mechanism of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves its incorporation into oligomeric DNA . This suggests that it may interact with DNA polymerases during DNA synthesis.
Temporal Effects in Laboratory Settings
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is known for its stability and can be stored for a long time at room temperature
Metabolic Pathways
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is involved in the synthesis of modified oligonucleotides , suggesting that it may interact with enzymes involved in nucleotide metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine involves a multi-step synthetic route. The primary steps include:
The reaction conditions typically involve the use of benzoyl chloride and benzyloxyacetyl chloride as reagents, with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various modified nucleosides, which are valuable intermediates in the synthesis of nucleic acid analogs and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-2’-deoxyadenosine: Lacks the benzyloxy group at the 8-position.
8-Benzyloxy-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.
2’-Deoxyadenosine: The parent compound without any modifications.
Uniqueness
N6-Benzoyl-8-benzyloxy-2’-deoxyadenosine is unique due to the presence of both benzoyl and benzyloxy groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable tool in nucleic acid research .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c30-12-18-17(31)11-19(34-18)29-22-20(27-24(29)33-13-15-7-3-1-4-8-15)21(25-14-26-22)28-23(32)16-9-5-2-6-10-16/h1-10,14,17-19,30-31H,11-13H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZVFLCUBMPSI-IPMKNSEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)NC(=O)C5=CC=CC=C5)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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